Cas no 19733-56-3 (4-(Piperidin-3-yl)aniline)

4-(Piperidin-3-yl)aniline is a versatile intermediate in organic synthesis, featuring both an aromatic amine and a piperidine moiety. This bifunctional structure makes it valuable for constructing pharmacologically active compounds, particularly in medicinal chemistry and drug discovery. The piperidine ring provides conformational rigidity, while the aniline group offers reactivity for further derivatization, such as amide formation or electrophilic aromatic substitution. Its balanced lipophilicity and hydrogen-bonding capabilities enhance its utility in designing CNS-targeting molecules or heterocyclic scaffolds. The compound is typically handled under inert conditions due to the sensitivity of the aniline group. Its purity and stability are critical for reproducible results in multi-step syntheses.
4-(Piperidin-3-yl)aniline structure
4-(Piperidin-3-yl)aniline structure
商品名:4-(Piperidin-3-yl)aniline
CAS番号:19733-56-3
MF:C11H16N2
メガワット:176.2581
MDL:MFCD11047425
CID:1034997
PubChem ID:24904214

4-(Piperidin-3-yl)aniline 化学的及び物理的性質

名前と識別子

    • 4-(Piperidin-3-yl)aniline
    • 4-PIPERIDIN-3-YLANILINE
    • 3-(4-Aminophenyl)-piperidin
    • 3-(4-aminophenyl)-piperidine
    • 4-piperidin-3-yl-aniline
    • AK130508
    • KB-239168
    • PubChem17304
    • SureCN1421849
    • 4-Piperidin-3-yl-phenylamine
    • Benzenamine, 4-(3-piperidinyl)-
    • 4-(3-piperidyl)phenylamine
    • COUOFYDJUDASPJ-UHFFFAOYSA-N
    • BCP19219
    • FCH887673
    • 2533AJ
    • AX8251375
    • DS-6671
    • A919537
    • SB35111
    • DB-348833
    • CS-0022444
    • SY352532
    • 19733-56-3
    • SB47335
    • DTXSID80647992
    • SCHEMBL1421849
    • SB46248
    • (S)-4-(3-Piperidyl)aniline
    • (R)-4-(3-Piperidyl)aniline
    • MFCD11047425
    • AKOS006308123
    • MFCD20449091
    • 3-(4-Aminophenyl)piperidine
    • SY352533
    • MFCD20458031
    • AMY40369
    • MDL: MFCD11047425
    • インチ: 1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2
    • InChIKey: COUOFYDJUDASPJ-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C2C([H])=C([H])C(=C([H])C=2[H])N([H])[H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 176.131348519g/mol
  • どういたいしつりょう: 176.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-(Piperidin-3-yl)aniline セキュリティ情報

4-(Piperidin-3-yl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94229-250MG
4-(piperidin-3-yl)aniline
19733-56-3 95%
250MG
¥ 1,023.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94229-1G
4-(piperidin-3-yl)aniline
19733-56-3 95%
1g
¥ 2,547.00 2023-04-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P898287-100mg
4-(Piperidin-3-yl)aniline
19733-56-3 ≥95%
100mg
¥1,048.50 2022-09-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0920-500mg
4-Piperidin-3-yl-phenylamine
19733-56-3 98%
500mg
7123.56CNY 2021-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P70220-250mg
4-(Piperidin-3-yl)aniline
19733-56-3 95%
250mg
¥1894.0 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94229-5G
4-(piperidin-3-yl)aniline
19733-56-3 95%
5g
¥ 7,642.00 2023-04-04
eNovation Chemicals LLC
D523462-1g
4-(Piperidin-3-yl)aniline
19733-56-3 97%
1g
$1350 2024-05-24
eNovation Chemicals LLC
Y1096196-1G
4-(piperidin-3-yl)aniline
19733-56-3 97%
1g
$475 2024-05-23
eNovation Chemicals LLC
Y1096196-5G
4-(piperidin-3-yl)aniline
19733-56-3 97%
5g
$1435 2024-05-23
Chemenu
CM181002-1g
4-(piperidin-3-yl)aniline
19733-56-3 95%
1g
$486 2021-08-05

4-(Piperidin-3-yl)aniline 関連文献

4-(Piperidin-3-yl)anilineに関する追加情報

4-(Piperidin-3-yl)aniline: A Comprehensive Overview

4-(Piperidin-3-yl)aniline (CAS No. 19733-56-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also known as N-(piperidin-3-yl)aniline, is characterized by its unique chemical structure, which combines an aniline moiety with a piperidine ring. The piperidine group, a six-membered saturated ring containing one nitrogen atom, contributes to the compound's versatility and reactivity.

Recent studies have highlighted the potential of 4-(Piperidin-3-yl)aniline in various applications, particularly in drug discovery and development. Its ability to act as a precursor for more complex molecules has made it a valuable intermediate in organic synthesis. For instance, researchers have explored its role in the synthesis of bioactive compounds, such as antidepressants and anticonvulsants, where its structural features play a crucial role in modulating pharmacological activity.

The synthesis of 4-(Piperidin-3-yl)aniline involves several methods, with the most common being the nucleophilic substitution reaction between aniline and piperidine derivatives. This reaction is typically carried out under specific conditions to ensure high yields and purity. The compound's stability and reactivity make it suitable for further functionalization, enabling the creation of derivatives with enhanced biological properties.

From a pharmacological perspective, 4-(Piperidin-3-yl)aniline has shown promising results in preclinical studies. Its ability to interact with various biological targets, such as serotonin receptors, has been extensively investigated. Recent findings suggest that this compound may possess antidepressant-like effects, making it a potential candidate for the development of novel therapeutic agents.

In addition to its pharmacological applications, 4-(Piperidin-3-yl)aniline has also been studied for its role in materials science. Researchers have explored its use as a building block for the synthesis of advanced materials, such as polymer-based composites and nanomaterials, where its structural integrity and reactivity are highly valued.

The compound's chemical properties, including its solubility, stability, and reactivity, have been thoroughly characterized using modern analytical techniques such as NMR spectroscopy and mass spectrometry. These studies have provided valuable insights into its behavior under various conditions, further enhancing its utility in both academic and industrial settings.

In conclusion, 4-(Piperidin-3-yl)aniline (CAS No. 19733-56-3) is a multifaceted compound with a wide range of applications in chemistry and pharmacology. Its unique structure, coupled with its versatile reactivity, continues to make it an area of active research. As new findings emerge, this compound is expected to play an even greater role in the development of innovative solutions across diverse scientific disciplines.

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